molecular formula C2H2ClN3O B170952 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1003-34-5

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B170952
CAS No.: 1003-34-5
M. Wt: 119.51 g/mol
InChI Key: QTCHAFLCTXFFIZ-UHFFFAOYSA-N
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Description

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound containing a triazole ring with a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one can be synthesized through several methods. One common method involves the reaction of 3H-1,2,4-triazol-3-one with chlorine gas. This reaction typically occurs under controlled conditions to ensure the selective chlorination at the 5-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where chlorinated derivatives are desired .

Properties

IUPAC Name

3-chloro-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCHAFLCTXFFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440613
Record name 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-34-5
Record name 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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